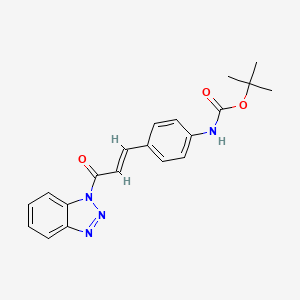

Benzotriazole derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20N4O3 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

tert-butyl N-[4-[(E)-3-(benzotriazol-1-yl)-3-oxoprop-1-enyl]phenyl]carbamate |

InChI |

InChI=1S/C20H20N4O3/c1-20(2,3)27-19(26)21-15-11-8-14(9-12-15)10-13-18(25)24-17-7-5-4-6-16(17)22-23-24/h4-13H,1-3H3,(H,21,26)/b13-10+ |

InChI Key |

HXHBNXDLCDLAKO-JLHYYAGUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Functionalized Benzotriazole Derivatives

Classical and Modern Approaches to the Benzotriazole (B28993) Core Synthesis

The foundational step in generating complex benzotriazole derivatives is the efficient synthesis of the core heterocyclic system. Classical methods have been refined over decades, while modern approaches offer improved yields, selectivity, and milder reaction conditions.

Cyclocondensation Reactions of o-Phenylenediamines

The most traditional and widely employed method for synthesizing the benzotriazole core is the cyclocondensation of o-phenylenediamines with a source of nitrous acid. gsconlinepress.comslideshare.net This reaction typically involves treating an o-phenylenediamine (B120857) with sodium nitrite (B80452) in the presence of an acid, such as glacial acetic acid or hydrochloric acid. pharmacyinfoline.comorgsyn.org

The underlying principle of this synthesis involves the in-situ generation of nitrous acid from sodium nitrite and the acid. pharmacyinfoline.com One of the amino groups of the o-phenylenediamine is diazotized to form a mono-diazonium salt. slideshare.netscribd.com Given the proximity of the second amino group, the diazonium intermediate undergoes a spontaneous intramolecular cyclization, an intramolecular nitrogen coupling, to form the stable benzotriazole ring. pharmacyinfoline.com

A typical laboratory procedure involves dissolving the o-phenylenediamine in a mixture of glacial acetic acid and water, followed by cooling the solution to approximately 5-15°C. pharmacyinfoline.comorgsyn.org A solution of sodium nitrite is then added, often resulting in a rapid temperature increase to 70-85°C and a color change. pharmacyinfoline.comorgsyn.org Upon cooling, the benzotriazole product precipitates and can be collected by filtration. pharmacyinfoline.com This method is highly effective for producing the unsubstituted benzotriazole core and can be adapted for substituted o-phenylenediamines to yield C-functionalized derivatives. For instance, benzotriazole-5-carboxylic acid can be synthesized from 3,4-diaminobenzoic acid using this approach. nih.govijpsonline.com

| Reactant | Reagents | Solvent/Acid | Temperature Conditions | Reference |

|---|---|---|---|---|

| o-phenylenediamine | Sodium nitrite | Glacial acetic acid / Water | Cool to 15°C, rises to ~85°C post-addition | pharmacyinfoline.com |

| o-phenylenediamine | Sodium nitrite | Glacial acetic acid / Water | Cool to 5°C, rises to 70–80°C post-addition | orgsyn.org |

| 3,4-diaminobenzoic acid | Sodium nitrite | Glacial acetic acid / Water | Slight temperature increase, then room temperature | nih.govijpsonline.com |

Hydrolysis of Acylated or Aroylated Benzotriazoles

An alternative, albeit less direct, route to the benzotriazole core involves the hydrolysis of N-acylated or N-aroylated benzotriazoles. orgsyn.org This method is often part of a multi-step synthesis where an o-phenylenediamine is first mono-acylated or -aroylated. The resulting N-acyl-o-phenylenediamine is then treated with nitrous acid to induce cyclization, forming the N-acylbenzotriazole intermediate. The final step is the hydrolysis of the acyl group to yield the parent benzotriazole. orgsyn.org While this approach involves more steps than direct cyclocondensation, it can be useful in specific synthetic contexts, particularly when selective protection of one amino group is required. The study of N-acetylbenzotriazole hydrolysis provides insight into the kinetics and mechanisms of this deprotection step. acs.org

Strategies for Functionalization and Diversification of Benzotriazole Scaffolds

Once the benzotriazole core is synthesized, its scaffold can be extensively modified to produce a vast array of functional derivatives. The primary sites for functionalization are the nitrogen atoms of the triazole ring and the carbon atoms of the fused benzene (B151609) ring.

N-Alkylation and N-Acylation Techniques for Derivatization

N-Alkylation is a fundamental strategy for introducing alkyl groups onto the triazole nitrogen atoms, which typically results in a mixture of N1 and N2 isomers. gsconlinepress.com Significant research has focused on developing regioselective methods. An effective solvent-free technique for the N-alkylation of benzotriazole utilizes a combination of potassium carbonate (K2CO3), silica (B1680970) (SiO2), and tetrabutylammonium (B224687) bromide (TBAB) under either microwave or conventional heating, yielding 1-alkyl benzotriazoles in moderate to high yields. gsconlinepress.com Another approach employs B(C6F5)3 as a metal-free catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, achieving good to excellent yields. rsc.org

N-Acylation involves the introduction of an acyl group to a triazole nitrogen. N-acylbenzotriazoles are not only important final products but also serve as stable and neutral acylating agents for various nucleophiles. researchgate.netorganic-chemistry.org Several methods exist for their synthesis from carboxylic acids. A novel approach uses acid anhydrides, with 2,2,2-trifluoroacetic anhydride (B1165640) in anhydrous dichloromethane (B109758) identified as an optimal reagent for this transformation under mild, base-free conditions. gsconlinepress.com Other efficient methods include the use of 2,2′-dipyridyl disulfide and triphenylphosphine (B44618) (PPh3) or a combination of trichloroisocyanuric acid and PPh3 to facilitate the condensation between a carboxylic acid and 1H-benzotriazole. organic-chemistry.orgresearchgate.net

| Alkyl Halide | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Ethyl bromide | 2 | 90 | researchgate.net |

| n-Propyl bromide | 2 | 92 | researchgate.net |

| n-Butyl bromide | 2 | 95 | researchgate.net |

| Benzyl chloride | 2 | 95 | researchgate.net |

C-Bond Substitution and Modification Reactions

Functionalization of the benzene ring of the benzotriazole scaffold is crucial for fine-tuning the electronic and steric properties of the molecule. This can be achieved either by starting with an appropriately substituted o-phenylenediamine or by direct modification of the pre-formed benzotriazole ring.

Modern synthetic chemistry has introduced powerful techniques for C-H bond activation and functionalization. Palladium-catalyzed intramolecular C-H amination of aryl triazene (B1217601) compounds provides an elegant route to 1-aryl-1H-benzotriazoles. organic-chemistry.orgacs.org This method involves a C-H activation step followed by C-N cross-coupling to afford the cyclized product. acs.org A similar strategy involves a 1,7-palladium migration-cyclization-dealkylation sequence that allows for the highly regioselective synthesis of benzotriazoles. organic-chemistry.org These C-H activation methods represent an atom-economical approach to creating C-aryl bonds on the benzotriazole system. acs.org

Green Chemistry Approaches in Benzotriazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzotriazole and its derivatives to minimize environmental impact and improve efficiency.

Microwave-assisted synthesis has emerged as a key green technology in this field. nih.gov It dramatically reduces reaction times and often leads to higher yields compared to conventional heating methods. nih.govijpsonline.com For example, the synthesis of 1-chloromethylbenzotriazole via conventional reflux takes 6 hours to achieve a 65% yield, whereas microwave irradiation (180 W) completes the reaction in just 4 minutes and 20 seconds with a 75% yield. nih.govijpsonline.com

Solvent-free reaction conditions are another cornerstone of green benzotriazole synthesis. gsconlinepress.com The N-alkylation of benzotriazole can be performed efficiently without a solvent, reducing waste and simplifying product purification. gsconlinepress.comresearchgate.net The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as a catalyst in solvent-free N-alkylation reactions is particularly noteworthy. researchgate.net The ionic liquid can be easily recovered and reused, adding to the sustainability of the process. researchgate.net

Furthermore, greener alternatives to the classical diazotization reaction have been developed. One such method avoids the use of strong acids by employing glucose as a reducing agent and a combination of zinc chloride and aluminum powder to facilitate a reductive ring-closure reaction under alkaline conditions, presenting an environmentally benign technical route. google.com The use of water as a solvent for N-acylation reactions using benzotriazole chemistry also represents a significant step towards more sustainable synthetic protocols. mdpi.com

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Reflux) | 6 hours | 65 | nih.govijpsonline.com |

| Microwave-Assisted (180 W) | 4 minutes 20 seconds | 75 | nih.govijpsonline.com |

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a green chemistry approach that significantly accelerates chemical reactions. nih.gov This technique utilizes microwave energy to heat reactants and solvents directly, leading to rapid and efficient chemical transformations. nih.gov When compared to conventional heating methods like oil baths or heating mantles, which are slower and can lead to decomposition of products on hot vessel surfaces, microwave irradiation provides uniform heating, often resulting in higher yields and shorter reaction times. nih.govrsc.org

The synthesis of various benzotriazole derivatives demonstrates the clear advantages of microwave irradiation. For instance, in the preparation of 5-substituted benzotriazole amides, microwave-assisted methods resulted in yields of 83-93%, a significant increase from the 65-72% yields obtained through conventional refluxing. ijpsonline.com Similarly, the synthesis of other 5-substituted derivatives saw yields improve from a 23-76% range with conventional methods to 42-83% under microwave irradiation. nih.gov The reduction in reaction time is equally dramatic, with processes that take hours via conventional heating being completed in just a few minutes using microwaves. nih.govresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Derivative | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| 5-Substituted Benzotriazole Amides | Conventional (Reflux) | Not specified | 65-72% | ijpsonline.com |

| 5-Substituted Benzotriazole Amides | Microwave-Assisted | Not specified | 83-93% | ijpsonline.com |

| 1-Chloromethylbenzotriazole | Conventional (Reflux) | 6 hours | 68% | ijpsonline.com |

| 1-Chloromethylbenzotriazole | Microwave-Assisted | 4 min 20 sec | 75% | ijpsonline.com |

| 5-(2-methylphenoxymethyl) benzotriazole | Conventional (Reflux) | 5 hours 15 min | 23% | researchgate.net |

This table illustrates the enhanced efficiency of microwave-assisted synthesis over conventional methods for preparing various benzotriazole derivatives, highlighting significant reductions in reaction time and improvements in percentage yield.

Solvent-Free Methodologies for Sustainable Synthesis

In line with the principles of green chemistry, solvent-free synthesis offers a sustainable alternative by reducing pollution and simplifying processing. researchgate.net An efficient and simple solvent-free method has been developed for the highly regioselective N-alkylation of benzotriazole. gsconlinepress.comgsconlinepress.com This reaction is conducted in the presence of silica (SiO2), potassium carbonate (K2CO3), and tetrabutylammonium bromide (TBAB) under either thermal or microwave conditions. gsconlinepress.comgsconlinepress.com

Catalytic Synthesis of Benzotriazole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling the creation of complex molecules with high precision and efficiency. For benzotriazole derivatives, catalytic methods involving transition metals and polymer-supported systems have opened new avenues for creating novel materials and compounds.

Palladium-Catalyzed Reactions for C-H Cross-Coupling Polycondensation

Palladium-catalyzed direct C-H cross-coupling polycondensation is a state-of-the-art technique for synthesizing π-conjugated polymers. nih.govresearchgate.net This method avoids the need for pre-functionalized monomers, such as organometallic compounds, which can be unstable and difficult to purify. nih.govmdpi.com A series of donor-acceptor (D-π-A) type conjugated polymers containing benzotriazole as the electron-accepting unit have been successfully prepared using this approach. nih.govnih.gov

In these syntheses, 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole is polymerized with various electron-rich thiophene (B33073) derivatives. nih.gov The reactions proceed with high yields and produce polymers with significant molecular weights, suitable for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net For example, the polycondensation with 3-octylthiophene (B1296729) resulted in a polymer (P1) with a molecular weight (Mn) of 22,300 and a 93% yield. nih.gov This work demonstrates an effective and straightforward route to structurally controllable benzotriazole-based polymers. nih.gov

Table 2: Synthesis of Benzotriazole-Containing Polymers via Palladium-Catalyzed C-H Cross-Coupling

| Polymer | Donor Unit | Molecular Weight (Mn) | Yield (%) | Source |

|---|---|---|---|---|

| P1 | 3-octylthiophene | 22,300 | 93% | nih.gov |

This table presents data on the synthesis of D-π-A conjugated polymers incorporating benzotriazole units, showcasing the effectiveness of palladium-catalyzed direct C-H cross-coupling polycondensation in achieving high molecular weights and excellent yields.

Another notable palladium-catalyzed method involves a 1,7-palladium migration followed by intramolecular amination to regioselectively synthesize benzotriazoles from aryltriazenes. organic-chemistry.org This sequence proceeds in excellent yields and with high regioselectivity, offering a significant advancement over traditional methods that often produce isomeric mixtures. organic-chemistry.org

Polymer-Supported Catalysis in Organic Transformations

The use of polymer-supported catalysts is a key strategy for simplifying reaction workups and enabling catalyst recycling. Polymer-supported benzotriazoles have been effectively used as catalysts in the synthesis of tetrahydroquinolines. acs.orgnih.gov In this approach, benzotriazole derivatives like 5-(hydroxymethyl)benzotriazole are linked to solid supports such as Wang resin or Merrifield resin. acs.orgnih.gov

These immobilized catalysts promote the two-pair coupling reaction of aldehydes and aromatic amines to produce tetrahydroquinolines. acs.org A major advantage of this system is the ease of product isolation; the desired tetrahydroquinoline products are obtained in high purity by simple filtration. acs.orgnih.gov Furthermore, the polymer-supported catalyst can be recovered and reused multiple times without a discernible loss of activity, enhancing the sustainability and cost-effectiveness of the process. acs.orgnih.gov

Regioselectivity and Yield Optimization in Derivative Preparation

Achieving high regioselectivity and optimizing yields are critical goals in the synthesis of functionalized benzotriazole derivatives. The choice of synthetic methodology has a profound impact on both of these outcomes.

Regioselectivity, the control over which isomer is formed during a reaction, is a common challenge in benzotriazole chemistry. Advanced synthetic methods provide effective solutions. For example, the solvent-free N-alkylation of benzotriazole using K2CO3, SiO2, and TBAB is highly regioselective, yielding the 1-alkyl benzotriazole isomer preferentially. gsconlinepress.comgsconlinepress.com Similarly, the palladium-catalyzed reaction involving a 1,7-palladium migration provides a powerful route to benzotriazoles with high regioselectivity, avoiding the formation of unwanted side products. organic-chemistry.org

Yield optimization is a direct benefit of many modern synthetic techniques. As detailed previously, microwave-assisted synthesis consistently provides higher yields in drastically shorter reaction times compared to conventional heating. nih.govijpsonline.comresearchgate.net Solvent-free conditions, particularly when paired with microwave irradiation, also lead to high yields of N-alkylated benzotriazoles. researchgate.net Furthermore, the palladium-catalyzed C-H cross-coupling polycondensation reactions demonstrate excellent yields, often exceeding 80-90%, for the preparation of complex benzotriazole-containing polymers. nih.gov These methodologies represent significant progress in producing benzotriazole derivatives efficiently and with high purity.

Reaction Mechanisms and Chemical Transformations of Benzotriazole Systems

Tautomeric Equilibria and Isomeric Forms (e.g., 1H- and 2H-substituted Benzotriazoles)

Unsubstituted benzotriazole (B28993) exists as a mixture of two tautomeric forms: the 1H- and 2H-benzotriazoles. wikipedia.orgchemicalbook.com This equilibrium is a result of intramolecular proton transfer between the nitrogen atoms of the triazole ring. researchgate.net Quantum chemical calculations and experimental data have been used to investigate the relative stabilities of these tautomers. While some methodologies show a preference for the 2H tautomer, the inclusion of zero-point energy in calculations leads to a preference for the 1H tautomer. researchgate.netresearchgate.net In the gas phase, the 1H-tautomer's population increases with temperature. researchgate.net

For "Benzotriazole derivative 1," which is defined as a 1-substituted benzotriazole, the substitution at the N1 position effectively locks the molecule into the 1H-isomeric form. This prevents the tautomeric equilibrium observed in the parent compound. researchgate.net The N-substituent significantly influences the electronic structure and stability of the molecule. Studies have shown that conjugation effects between the benzene (B151609) and triazole rings differ between the 1H- and 2H-isomers, with 1H-benzotriazoles being destabilized by this conjugation. researchgate.net

| Tautomer | Relative Stability | Key Structural Feature | Influence of N1-Substitution |

|---|---|---|---|

| 1H-Benzotriazole | Generally more stable in solution and with ZPE correction researchgate.netresearchgate.net | Proton is on the N1 nitrogen atom | Locks the molecule in this form |

| 2H-Benzotriazole | Less stable; predicted to have a small permanent dipole moment ru.nl | Proton is on the N2 nitrogen atom | Equilibrium is eliminated |

Photochemical Reactivity and Transformation Pathways

The photochemical behavior of 1-substituted benzotriazoles is a key aspect of their reactivity, providing pathways to complex heterocyclic structures. These reactions are typically initiated by UV irradiation and proceed through highly reactive intermediates. researchgate.netresearchgate.net

Upon irradiation with UV light, typically at a wavelength of 254 nm, 1-substituted benzotriazoles undergo a photo-extrusion of molecular nitrogen (N₂). researchgate.netnih.gov This denitrogenative process is a well-documented transformation that leads to the formation of a reactive 1,3-diradical intermediate. researchgate.netresearchgate.netarkat-usa.org The loss of the stable N₂ molecule is the driving force for this reaction, which opens up a range of subsequent chemical transformations. The resulting biradical is highly unstable and readily participates in cyclization reactions. arkat-usa.org This photochemical generation of diradicals is a cornerstone of the synthetic utility of benzotriazole derivatives, enabling the construction of new ring systems. researchgate.net

The 1,3-biradical intermediates generated via nitrogen extrusion are potent reactants in cycloaddition reactions. researchgate.net These processes offer an efficient route to various heterocyclic products, particularly indole (B1671886) derivatives. researchgate.net

Intermolecular Photocycloaddition: In the presence of suitable trapping agents, the biradical undergoes intermolecular cycloaddition. For instance, irradiation of 1-substituted benzotriazoles in the presence of acetylene (B1199291) derivatives leads to the formation of indoles as the major products. researchgate.net When maleimides are used as the trapping agent, the reaction yields dihydropyrrolo[3,4-b]indoles. researchgate.netresearchgate.net These reactions provide a direct and valuable method for synthesizing these important heterocyclic scaffolds. researchgate.net

Intramolecular Photocycloaddition: If the N-1 substituent of the benzotriazole contains an unsaturated moiety, such as an alkenyl group, intramolecular reactions can occur. Photolysis of 1-alkenylbenzotriazoles can lead to the formation of indoles through a sequence involving nitrogen extrusion, radical rearrangement, and cyclization. researchgate.netarkat-usa.org

| Benzotriazole Reactant | Cycloaddition Partner | Major Product Type | Yield Range | Reference |

|---|---|---|---|---|

| 1-Alkylbenzotriazoles | N-Phenylmaleimide | Dihydropyrrolo[3,4-b]indoles | 25% - 38% | researchgate.net |

| 1-Substituted Benzotriazoles | Acetylene Derivatives | Indoles | Not specified | researchgate.net |

| 1-Vinylbenzotriazoles | (Intramolecular) | 2-Acylindoles | Not specified | arkat-usa.org |

Electron-Transfer Processes and Generation of Reactive Intermediates

Electron-transfer processes represent another critical pathway in the transformation of benzotriazole derivatives. In certain systems, particularly those designed as UV absorbers like 2-(2'-hydroxyphenyl)benzotriazole, photoexcitation can trigger a coupled proton and electron transfer. acs.org Theoretical studies suggest that this process is initiated by a charge transfer from a phenol (B47542) group to the triazole ring, leading to the formation of a keto-form intermediate that facilitates radiationless decay. acs.org

In aqueous environments, photochemical reactions can proceed through different mechanisms. For example, the transformation of 1H-benzotriazole in sunlit waters can involve electron abstraction, followed by a reaction with water to yield hydroxy derivatives. researchgate.net The degradation of benzotriazole UV stabilizers can also be achieved through advanced oxidation processes involving d-electron metal ions, where the generation of reactive radical species drives the oxidation. nih.gov

Coordination Chemistry and Metal Complexation of Benzotriazole Ligands

Benzotriazole and its derivatives are highly effective ligands in coordination chemistry due to the presence of three nitrogen atoms that can act as electron donors. researchgate.net They can form stable coordination complexes with a wide array of transition metals, including copper, zinc, nickel, cobalt, and palladium. researchgate.netsapub.orgredalyc.org The resulting metal complexes exhibit diverse structures, from discrete polynuclear clusters to extended coordination polymers. researchgate.netanu.edu.au This versatility has made benzotriazole-based ligands valuable building blocks for creating novel inorganic-organic hybrid materials. researchgate.net

The coordination of benzotriazole derivatives to metal centers primarily occurs through the nitrogen atoms of the triazole ring. researchgate.netsapub.org In 1-substituted benzotriazoles, the N2 and N3 atoms are available for coordination. When the substituent at the N1 position also contains a donor atom (e.g., oxygen or another nitrogen), the ligand can act as a bidentate chelate, forming a stable ring structure with the metal ion. nih.gov

The formation of these complexes is confirmed through various analytical techniques. Infrared (IR) spectroscopy shows shifts in the absorption bands of the triazole ring's functional groups upon coordination. sapub.org Furthermore, new absorption bands corresponding to the newly formed metal-nitrogen (N-M) and metal-oxygen (O-M) bonds can be observed at lower frequencies. sapub.orgscispace.com The specific coordination mode and the resulting geometry of the complex depend on several factors, including the nature of the metal ion, the counter-anion, and the steric and electronic properties of the benzotriazole ligand. anu.edu.au This tunability allows for the rational design of metal-organic frameworks with specific properties. anu.edu.au

| Metal Ion | Ligand Type | Resulting Complex Structure | Reference |

|---|---|---|---|

| Co(II) | Flexible bis(benzotriazol-1-ylmethyl)benzene | Zero-, one-, and two-dimensional coordination polymers | anu.edu.au |

| Cu(II), Zn(II), Ni(II), Co(II) | 1,2,3-Benzotriazole and its derivatives | ML₂ or ML type complexes | researchgate.netsapub.org |

| Pd(II) | 1,3-bis(1H-benzotriazol-1-yl-methyl)benzene | Palladium-benzotriazole complexes | redalyc.org |

| Cu(II) | 1-(4-carboxy-3-hydroxy-4-phenyl amino methyl) benzotriazole | Chelate complex involving N and O donors | scispace.com |

Stoichiometry and Stability of Metal-Benzotriazole Complexes

The stoichiometry of metal-benzotriazole complexes, referring to the ratio in which the metal ions and ligands combine, can vary significantly depending on the metal ion, the specific benzotriazole derivative, the reaction conditions, and the presence of other coordinating species. A common stoichiometry observed, particularly in the context of copper corrosion inhibition, is a 1:1 ratio between copper and benzotriazole. isfahancopolymer.com This 1:1 complex often forms a polymeric chain, creating a protective film on the metal surface. isfahancopolymer.com

However, other stoichiometries are frequently observed in synthesized coordination compounds. For instance, studies on zinc(II) complexes with 1-methylbenzotriazole (B83409) have revealed the formation of complexes with 1:2 and 1:4 metal-to-ligand ratios, such as [ZnX₂(Mebta)₂] (where X is a halide) and [Zn(Mebta)₄]²⁺. mdpi.com Similarly, the synthesis of complexes involving various 3d-metals with benzotriazole derivatives has yielded products with a 2:1 ligand-to-metal ratio. researchgate.net In ternary or mixed-ligand systems, 1:1:1 ratios are typical, where the metal ion is coordinated to one benzotriazole derivative and another ligand. ijsrp.orgijsrp.org

Research using techniques like Differential Pulse Polarography has determined the stability constants for complexes of 4- and 5-methylbenzotriazole with several metal ions. The complex with Copper(II) was found to be exceptionally stable, with a stability constant of 10¹⁵. researchgate.netiaea.org The complex with Cobalt(III) also showed significant stability, with a constant of 10⁸. researchgate.netiaea.org

The stability of these complexes is influenced by the nature of the metal ion. Potentiometric studies on ternary complexes involving various benzotriazole derivatives consistently show that copper(II) forms the most stable complexes. ijsrp.orgjournalijar.com This is generally followed by zinc(II), while nickel(II) and cobalt(II) tend to form complexes with similar, but lower, stabilities. ijsrp.orgijsrp.org This trend is evident in both binary (metal-ligand) and ternary (mixed-ligand) systems. ijsrp.org The formation of these stable complexes is often a simultaneous process rather than a stepwise one. ijsrp.orgijsrp.org

Table 1: Stoichiometry of Selected Metal-Benzotriazole Complexes

| Metal Ion | Benzotriazole Ligand | Metal:Ligand Ratio | Complex Example |

| Copper(II) | Benzotriazole (BTA) | 1:1 | Cu(I)-BTA polymer |

| Zinc(II) | 1-methylbenzotriazole (Mebta) | 1:2 | [ZnCl₂(Mebta)₂] |

| Zinc(II) | 1-methylbenzotriazole (Mebta) | 1:4 | Zn(Mebta)₄₂ |

| Cu(II), Ni(II), Zn(II), Co(II) | BTAZ-Alk-OH / BTAZ-Ph-OH | 1:1 (Binary Complex) | M(II)-(BTAZ) |

| Cu(II), Ni(II), Zn(II), Co(II) | BTAZ & BHK Derivatives | 1:1:1 (Ternary Complex) | (BHK)-M(II)-(BTAZ) |

Table 2: Stability Constants of Metal-Benzotriazole Derivative Complexes

| Metal Ion | Ligand | Stability Constant (log K) | Method | Solvent System |

| Copper(II) | 4- and 5-methylbenzotriazole | 15 | Differential Pulse Polarography | Not Specified |

| Cobalt(III) | 4- and 5-methylbenzotriazole | 8 | Differential Pulse Polarography | Not Specified |

| Copper(II) | BTAZ-Alk-OH | 5.21 | Potentiometric pH titration | 50% Water + 50% Dioxane |

| Nickel(II) | BTAZ-Alk-OH | 3.92 | Potentiometric pH titration | 50% Water + 50% Dioxane |

| Zinc(II) | BTAZ-Alk-OH | 4.12 | Potentiometric pH titration | 50% Water + 50% Dioxane |

| Cobalt(II) | BTAZ-Alk-OH | 3.85 | Potentiometric pH titration | 50% Water + 50% Dioxane |

| Copper(II) | BTAZ-Ph-OH | 4.89 | Potentiometric pH titration | 50% Water + 50% Dioxane |

| Nickel(II) | BTAZ-Ph-OH | 3.65 | Potentiometric pH titration | 50% Water + 50% Dioxane |

| Zinc(II) | BTAZ-Ph-OH | 3.88 | Potentiometric pH titration | 50% Water + 50% Dioxane |

| Cobalt(II) | BTAZ-Ph-OH | 3.61 | Potentiometric pH titration | 50% Water + 50% Dioxane |

Note: BTAZ-Alk-OH and BTAZ-Ph-OH are benzotriazole derivatives with substituted alcohol groups as described in the cited literature. ijsrp.org BHK refers to beta-hydroxy ketone derivatives used in ternary complex studies. ijsrp.orgijsrp.org

Computational and Theoretical Investigations of Benzotriazole Derivatives

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzotriazole (B28993) derivatives influences their biological activity. These studies provide a roadmap for designing new compounds with enhanced efficacy. The benzotriazole scaffold is considered a privileged structure in medicinal chemistry due to its ability to form various types of interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net

SAR analyses have revealed several key insights:

Substitution on the Benzene (B151609) Ring : The introduction of substituents on the benzene part of the benzotriazole ring can significantly modulate the biological activity. For instance, the presence of chloro substitutions on the aryl ring of certain benzotriazole derivatives was found to be pivotal for their binding interactions and inhibitory activity against α-glucosidase and α-amylase enzymes. nih.gov Halogen atom substitutions, in general, have been shown to be a useful strategy for enhancing the bioactivity of these compounds. gsconlinepress.com

Modifications at the N-1 Position : The nitrogen atom at the 1-position of the benzotriazole ring is a common site for chemical modification. Linking different functional groups at this position leads to a wide array of pharmacological activities. For example, the synthesis of 1-(Chloromethyl)-1H-Benzotriazole (designated as compound 1 in some studies) serves as a key intermediate for creating a variety of derivatives with potential antimicrobial properties. nih.gov

Bioisosteric Replacement : Benzotriazole is often used as a bioisostere for other chemical groups, such as the purine (B94841) nucleus found in naturally occurring nucleotides like ATP. researchgate.net This mimicry allows benzotriazole derivatives to interact with biological targets that recognize purine-like structures.

Influence of Bulky Substituents : The size and nature of substituents can impact a molecule's ability to penetrate cell membranes. Some analyses have suggested that bulky substituents, like a methoxy (B1213986) group (OCH3), may decrease the antimicrobial potency of certain benzotriazole derivatives by hindering their entry into fungal cells. nih.gov

These SAR studies are often the first step in computational screening, helping to select promising candidates for further investigation through methods like molecular docking. currentopinion.be

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. currentopinion.be This method helps elucidate the binding mode and affinity of benzotriazole derivatives, providing crucial information for drug design.

Docking studies have been widely applied to various benzotriazole derivatives, including those developed from the 1-(Chloromethyl)-1H-Benzotriazole intermediate. nih.gov These simulations can predict binding energy, which is an indicator of the stability of the ligand-target complex. For example, in a study exploring antimicrobial agents, the derivative 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide (B32628) showed a maximum binding energy of -8.9 K/Cal when docked with Staphylococcus aureus tyrosyl t-RNA synthetase (PDB ID: 1JIJ), indicating strong interaction. currentopinion.be

Key targets and findings from molecular docking studies include:

Antifungal Targets : Benzotriazole analogs have been docked against fungal enzymes like 14α-sterol demethylase (PDB IDs: 1EA1, 1IYL), a key enzyme in fungal cell membrane biosynthesis. jddtonline.infojddtonline.info The docking scores showed that the designed compounds fit into the active site of the enzyme, comparable to the standard drug fluconazole. jddtonline.info Another study investigated derivatives against Aspergillus fumigatus N-myristoyl transferase (PDB ID: 4CAW), with the results showing significant ligand pose energy values that supported their potential as therapeutic leads. nih.gov

Anticancer Targets : To explore anticancer activity, a series of 1,3,4-oxadiazole (B1194373) derivatives containing a benzotriazole moiety were synthesized and docked into the active site of focal adhesion kinase (FAK). nih.gov The simulation for the most potent compound explored its potential binding mode, helping to explain its inhibitory activity. nih.gov

Anti-inflammatory Targets : Newly synthesized benzotriazole derivatives have been evaluated as potential inhibitors of cyclooxygenase (COX) enzymes. Docking studies were used to assess the binding capacity of these compounds with the COX-1 protein to predict their therapeutic potential. wisdomlib.org

The data from these simulations are often presented in tables to compare the binding affinities of different derivatives.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide | S. aureus tyrosyl t-RNA synthetase (1JIJ) | -8.9 | TYR36, GLY38, ALA39, ASP40, THR42, LEU70, GLN196 currentopinion.be |

| Benzotriazole salicylate | Candida tropicalis protein (6ZD2) | -5.95 | Not specified tandfonline.com |

| Compound 4 (1,3,4-oxadiazole derivative) | Focal Adhesion Kinase (FAK) | Not specified | Not specified nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide valuable parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap suggests higher reactivity and bioactivity. tandfonline.com For instance, a theoretical calculation for 1H-benzotriazole aceto-hydrazide (BAH) using the Dmol3 package indicated HOMO and LUMO energies of -0.179748 eV and -0.098578 eV, respectively. jocpr.com The analysis showed that the HOMO was concentrated on the amide group, while the LUMO was focused on the 1H-Benzotriazole ring, identifying the likely sites for electronic interactions. jocpr.com

Other parameters derived from quantum chemical calculations include:

Dipole Moment (µ) : Provides information on the electronic distribution within the molecule. researchgate.net

Global Hardness (η) : A measure of the molecule's resistance to charge transfer.

Electron Affinity (A) and Ionization Potential (I) : These are related to the LUMO and HOMO energies, respectively, through Koopmans' theorem (I = -EHOMO and A = -ELUMO). researchgate.net

These calculations are not only used to predict reactivity but also to support experimental findings from spectroscopic techniques like FT-IR and NMR. tandfonline.com Computational approaches using software like Gaussian can determine properties such as the gas-phase enthalpy of formation, which is crucial for understanding the energetic stability of different derivatives. up.pt

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 1H-benzotriazole aceto-hydrazide (BAH) | Dmol3 | -0.179748 jocpr.com | -0.098578 jocpr.com | 0.08117 |

| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) | DFT (aqueous phase) | -6.93 researchgate.netresearchgate.net | -1.84 researchgate.netresearchgate.net | 5.09 researchgate.netresearchgate.net |

| N-(furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide (FBC) | DFT (aqueous phase) | -6.75 researchgate.netresearchgate.net | -1.57 researchgate.netresearchgate.net | 5.18 researchgate.netresearchgate.net |

| N-benzyl-1H-benzotriazole-1-carbothioamide (BBC) | DFT (aqueous phase) | -6.71 researchgate.netresearchgate.net | -1.46 researchgate.netresearchgate.net | 5.25 researchgate.netresearchgate.net |

Kinetic Studies of Chemical Reactions and Biological Interactions

Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions and biological interactions involving benzotriazole derivatives. These studies are essential for understanding enzyme inhibition and the environmental fate of these compounds.

In the context of drug development, kinetic analyses can determine the mode of enzyme inhibition. For a series of benzotriazole derivatives designed as anti-hyperglycemic agents, kinetic studies revealed a competitive mode of inhibition against the α-amylase enzyme and a non-competitive mode against the α-glucosidase enzyme. nih.gov This information is vital for understanding how these compounds interact with their respective enzymes at a functional level.

Kinetic studies are also crucial for environmental science, particularly in assessing the degradation of benzotriazoles, which are considered emerging contaminants. rsc.org Research on the degradation of 1H-benzotriazole (1H-BTA) by advanced oxidation processes like UV/H₂O₂ and UV/TiO₂ has shown pseudo-first-order degradation kinetics. rsc.org The second-order rate constants for the reaction of 1H-BTA with hydroxyl radicals (•OH) were determined to be very high, in the range of (6.9–7.1) × 10⁹ M⁻¹ s⁻¹. rsc.org Similarly, studies on the ozonation of benzotriazole found that it reacts slowly with molecular ozone but very rapidly with hydroxyl radicals, with rate constants varying from 6.2 × 10⁹ M⁻¹ s⁻¹ to 1.7 × 10¹⁰ M⁻¹ s⁻¹ depending on the pH. researchgate.net

These kinetic data are critical for designing effective water treatment processes to remove these persistent pollutants from the environment. rsc.orgmdpi.com

Applications in Targeted Research Areas

Medicinal Chemistry Research (Pre-Clinical and Mechanistic Focus)

Benzotriazole (B28993) derivatives have been a subject of extensive investigation in medicinal chemistry due to their wide-ranging pharmacological potential. These heterocyclic compounds serve as a valuable scaffold in the design of novel therapeutic agents. amazonaws.comresearchgate.net Research has particularly focused on their antimicrobial and anticancer properties, exploring their efficacy and mechanisms of action at a molecular level. amazonaws.comjrasb.com

Antimicrobial Activity Investigations (In Vitro Studies)

The antimicrobial potential of benzotriazole derivatives has been evaluated against a variety of pathogenic microorganisms, including bacteria, fungi, and protozoa. nih.govmdpi.com These studies aim to identify novel compounds to combat the growing challenge of antimicrobial resistance. jrasb.com

Various benzotriazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ias.ac.in The core structure of benzotriazole allows for diverse chemical modifications, which in turn influences the antibacterial potency and spectrum of activity. jrasb.com The presence of three nitrogen atoms and a fused benzene (B151609) ring enables these derivatives to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, facilitating binding to biological targets like enzymes and receptors. jrasb.com

Research has yielded promising results for several specific derivatives. For instance, triazolo[4,5-f]-quinolinone carboxylic acids, which are closely related to oxolinic acid, showed encouraging in vitro activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml. nih.gov Another study highlighted a derivative containing a p-fluorophenyl substituent that registered a MIC of 6.25 μg/ml against E. coli. nih.gov Furthermore, the introduction of a -COOMe group at the fifth position of the benzotriazole ring has resulted in compounds with remarkable antibacterial properties, exhibiting MIC values as low as 0.125-0.25 μg/ml. jrasb.com

One of the most potent compounds identified in a study was 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govjrasb.comalliedacademies.orgtriazol-1-yl-propan-1-one, which displayed broad-spectrum activity. ias.ac.in Its efficacy is detailed in the table below.

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Bacillus subtilis | Positive | 1.56 |

| Staphylococcus aureus | Positive | 1.56 |

| Streptococcus faecalis | Positive | 1.56 |

| Pseudomonas aeruginosa | Negative | 3.12 |

| Escherichia coli | Negative | 6.25 |

| Enterobacter cloacae | Negative | 6.25 |

| Data sourced from a study on novel benzotriazole derivatives. ias.ac.in |

While the precise mechanisms of action are still under investigation for many derivatives, it is proposed that their ability to bind to various enzymes and receptors within bacterial systems is a key factor. jrasb.com Some derivatives have also been investigated as inhibitors of bacterial type II topoisomerases. jrasb.com

Benzotriazole derivatives have also been explored as potential antifungal agents, showing efficacy against various fungal strains. aip.orgijrar.org The mechanism of action for many azole-based antifungals involves the inhibition of key enzymes in the fungal cell membrane biosynthesis pathway. alliedacademies.org

For benzotriazole derivatives, a proposed mechanism is the inhibition of fungal cytochrome P450 lanosterol (B1674476) 14-α demethylase (CYP51). alliedacademies.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to the disruption of the membrane's structure and function, ultimately inhibiting fungal growth. alliedacademies.org

Specific derivatives have shown notable activity. For example, certain piperidine-containing benzotriazoles exhibited significant growth inhibition against several fungal species. nih.gov In another study, Co(II) and Cu(II) complexes containing a 1,3-bis(benzotriazol-1-yl)-propan-2-ol ligand showed promising antifungal activity against fluconazole-resistant Candida species, with MIC values ranging from 15.62 to 125 μg/mL. nih.gov In-silico studies have also supported the antifungal potential of these compounds, with some derivatives showing successful docking with Aspergillus fumigatus N-myristoyl transferase, a protein essential for fungal viability. jrasb.comaip.org

| Fungal Strain | Derivative | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | Piperidine-containing benzotriazole (16f) | 6.25 |

| Rhizopus species | Piperidine-containing benzotriazole (16h) | 6.25 |

| Aspergillus niger | Piperidine-containing benzotriazole (16c, 16h) | 12.5 |

| Candida neoformans | Piperidine-containing benzotriazole (16e) | 12.5 |

| Data sourced from a review on the biological behavior of benzotriazole. nih.gov |

Research into the antiprotozoal activity of benzotriazole derivatives has revealed their potential against parasites such as Entamoeba histolytica and Acanthamoeba castellanii. nih.gov

A simple substituted derivative, 6-chloro-1H-benzotriazole, demonstrated micromolar activity against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov This compound was found to be more active than metronidazole, a standard drug used for treating anaerobic protozoan infections. nih.gov

Furthermore, a series of bromo-, chloro-, and methyl-analogues of benzotriazole were synthesized and evaluated for their in vitro activity against Acanthamoeba castellanii, a protozoan that can cause serious human infections. nih.govnih.gov The results indicated that 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole had higher efficacy against this protozoan than the commonly used antiseptic agent chlorhexidine. nih.gov These findings are based on the structure of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a known inhibitor of protein kinase 2 (CK2). nih.gov

Anticancer Activity Research (Mechanistic Focus, Non-Clinical)

The anticancer potential of benzotriazole derivatives is an active area of research, with a primary focus on their ability to inhibit enzymes that are crucial for cancer cell growth and proliferation. hilarispublisher.comworldbiologica.com

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.gov Benzotriazole derivatives have been identified as potent inhibitors of several protein kinases.

A prominent example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), which is a highly selective, ATP-competitive inhibitor of protein kinase CK2. nih.govnih.gov CK2 is a constitutively active serine/threonine kinase involved in cell proliferation, survival, and apoptosis, and its elevated activity is linked to numerous human cancers. nih.gov TBBt and its analogues serve as reference compounds in the development of new CK2 inhibitors. nih.gov

Other research has focused on designing benzotriazole derivatives as inhibitors of tyrosine protein kinases. researchgate.netdntb.gov.ua These enzymes are involved in signal transduction pathways that control cell growth, and their inhibition can block the proliferation of cancer cells. rsc.org For instance, a series of benzotriazole derivatives were synthesized and showed good antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range. researchgate.netdntb.gov.ua One compound exhibited a potent IC50 value of 3.72 ± 0.11 μM against stomach MGC cell lines. dntb.gov.ua

While the direct inhibition of Cyclin-Dependent Kinases (CDKs) by a compound specifically named "Benzotriazole derivative 1" is not extensively detailed in the provided context, the general class of kinase inhibitors to which benzotriazoles belong is highly relevant to CDK inhibition research. chemicalbook.comnih.gov CDKs are essential for regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com The development of benzotriazole-based structures as inhibitors for various protein kinases suggests a potential avenue for designing novel CDK inhibitors. chemicalbook.comresearchgate.net

Enzyme Inhibition Studies (General)

The structural characteristics of benzotriazole derivatives make them effective inhibitors of various enzymes by interacting with their active sites.

Benzotriazole derivatives have been synthesized and evaluated for their potential to inhibit α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. A study on a series of benzotriazole derivatives (compounds 7-40) showed moderate to good inhibitory activity against both enzymes, with IC₅₀ values in the low micromolar range. researchgate.netnih.gov Notably, compounds with chloro substitutions on the aryl ring were found to be the most active. nih.gov

Another study focusing on benzotriazole-based bis-Schiff base scaffolds also reported outstanding inhibition against the α-glucosidase enzyme. semanticscholar.orgresearchgate.netnih.gov The IC₅₀ values for these compounds ranged from 1.10 µM to 28.30 µM, with fifteen of the synthesized compounds being more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 10.30 ± 0.20 µM). researchgate.netnih.gov Kinetic studies revealed that these derivatives act as competitive or non-competitive inhibitors of the enzymes. nih.gov

Table 2: Inhibition of α-Glucosidase and α-Amylase by Benzotriazole Derivatives

| Derivative Class | Enzyme | IC₅₀ Range (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Benzotriazole Derivatives (7-40) | α-Glucosidase | 2.00 - 5.6 | Acarbose | Not Specified |

| Benzotriazole Derivatives (7-40) | α-Amylase | 2.04 - 5.72 | Acarbose | Not Specified |

| Bis-Schiff Base Scaffolds | α-Glucosidase | 1.10 - 28.30 | Acarbose | 10.30 |

The main protease (3CLpro or Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Benzotriazole derivatives have been investigated as non-covalent inhibitors of this enzyme. Starting from a previously identified inhibitor, a structure-based optimization led to the development of several potent benzotriazole-based compounds.

One such inhibitor, compound 5, demonstrated an IC₅₀ of 68 nM in a SARS-CoV-2 enzymatic assay. nih.gov Further modifications, including the replacement of the benzotriazole ring with other azole systems, led to the discovery of compounds with IC₅₀ values less than 100 nM. nih.govresearchgate.net For instance, an isoquinoline derivative (compound 27) showed an IC₅₀ of 26 nM, while a C-linked 1,2,3-benzotriazole (compound 28) was nearly equipotent. nih.gov These inhibitors bind to the S1 subpocket of the protease, utilizing a key hydrogen bond interaction with the His163 residue. nih.gov

Table 3: Inhibition of SARS-CoV-2 3CL Protease by Benzotriazole Derivatives

| Compound | P1 Group | IC₅₀ (nM) |

|---|---|---|

| 5 | Benzotriazole | 68 |

| 27 | Isoquinoline | 26 |

| 28 | C-linked 1,2,3-Benzotriazole | Not Specified (equipotent to 27) |

| 29 | Triazolo[4,3-a]pyridine | 83 |

| 30 | Imidazo[1,2-a]pyridine | 97 |

| 36 | 3-methyl Pyridyl | 85 |

1-Aminobenzotriazole (ABT) is a well-characterized, mechanism-based inactivator of various cytochrome P450 (CYP) enzymes. nih.gov It is widely used as a non-selective inhibitor in both in vitro and in vivo studies to investigate the role of CYP enzymes in drug metabolism. researchgate.net ABT's inhibitory action requires metabolic activation by the CYP enzymes themselves, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

In studies using human CYP isoforms, ABT has shown varied inhibitory potential. For example, it demonstrated a strong inhibitory effect on CYP2E1-dependent activity with a Kᵢ value of 8.7 µM, while its inhibition of CYP1A2 was weaker (Kᵢ = 330 µM). researchgate.net For CYP3A4, a key enzyme in drug metabolism, time-dependent inhibition assays with human hepatocytes determined a Kᵢ value of 22.0 μM. nih.gov

Table 4: Inhibition of Human Cytochrome P450 Isoforms by 1-Aminobenzotriazole (ABT)

| CYP Isoform | Substrate | Inhibition Constant (Kᵢ) |

|---|---|---|

| CYP1A2 | Phenacetin | 330 µM |

| CYP2C9 | Diclofenac | 3500 µM |

| CYP2E1 | Chlorzoxazone | 8.7 µM |

| CYP3A4 | Not Specified | 22.0 µM |

Antiviral Activities (In Vitro Studies)

A significant body of research has focused on the in vitro antiviral properties of benzotriazole derivatives against a range of RNA viruses. Numerous studies have reported the synthesis and evaluation of benzo[d] openmedicinalchemistryjournal.comnih.govijpsjournal.comtriazol-1(2)-yl derivatives for their activity against human enteroviruses, such as Coxsackievirus B5 (CVB5), and Poliovirus.

In one study, several derivatives emerged with selective antiviral activity against CVB5, with EC₅₀ values ranging from 6 to 18.5 μM. nih.govnih.gov Further investigation into the mechanism of action of a hit compound (18e) showed that it protected cells from viral infection by interfering with the early phase of infection, likely by hindering viral attachment. nih.govnih.gov Another study reported two compounds (17 and 18) as the most active against CVB5, with EC₅₀ values of 6.9 and 5.5 µM, respectively. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These compounds were also active against Poliovirus (Sb-1) at slightly higher concentrations. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The N-(4-(2H-benzo[d] openmedicinalchemistryjournal.comnih.govijpsjournal.comtriazol-2-yl)phenyl-R-amide scaffold has been identified as a promising chemical framework for developing new antiviral agents. openmedicinalchemistryjournal.com

Table 5: In Vitro Antiviral Activity of Benzotriazole Derivatives

| Compound(s) | Virus | EC₅₀ (µM) |

|---|---|---|

| 11b, 18e, 41a, 43a, 99b | Coxsackievirus B5 (CVB5) | 6 - 18.5 |

| 18e | Coxsackievirus B5 (CVB5) | 12.4 |

| 43a | Coxsackievirus B5 (CVB5) | 9 |

| 17 | Coxsackievirus B5 (CVB5) | 6.9 |

| 18 | Coxsackievirus B5 (CVB5) | 5.5 |

| 17 | Poliovirus (Sb-1) | 20.5 |

| 18 | Poliovirus (Sb-1) | 17.5 |

Antioxidant and Anti-inflammatory Properties (In Vitro Studies)

Benzotriazole derivatives have also been evaluated for their potential antioxidant and anti-inflammatory effects in various in vitro assays. ijpsjournal.comgsconlinepress.com

The antioxidant capacity of these compounds has often been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. One study on N1-carbonyl-substituted benzotriazole derivatives found a compound that exhibited a DPPH interaction rate of 85%, which was comparable to the reference compound, nordihydroguaiaretic acid (91%). gsconlinepress.com A series of benzo[g]triazoloquinazolines also demonstrated a range of weak to high DPPH scavenging activity. nih.gov

The in vitro anti-inflammatory activity has been investigated using methods such as the inhibition of protein denaturation, as protein denaturation is implicated in the formation of autoantigens in some inflammatory diseases. ijpsjournal.comjazindia.com In one study, the percentage inhibition of protein denaturation was measured and compared to the standard drug Diclofenac sodium. ijpsjournal.comjazindia.com

Table 6: In Vitro Antioxidant and Anti-inflammatory Activity of Benzotriazole Derivatives

| Assay | Derivative Class | Result | Reference Compound |

|---|---|---|---|

| DPPH Radical Scavenging | N1-carbonyl-substituted | 85% interaction rate | Nordihydroguaiaretic acid |

| Protein Denaturation Inhibition | N-(1h-benzotriazol-6-yl)-benzamide | Up to 66.13% inhibition | Diclofenac sodium |

Materials Science Applications

In materials science, benzotriazole derivatives are prized for their ability to interact with and stabilize materials at a molecular level, particularly against degradation caused by environmental factors, and for their utility in advanced electronic applications.

Benzotriazole derivatives are a prominent class of ultraviolet light absorbers (UVA) used to protect a wide variety of polymers and organic substrates from photodegradation. wikipedia.orgnbinno.com These compounds, specifically hydroxyphenyl benzotriazoles, provide excellent light stability by strongly absorbing UV radiation, particularly in the 300-400 nm range, and dissipating the absorbed energy as harmless thermal energy through a rapid, reversible internal rearrangement. nbinno.comsantplas.compolivinilplastik.com This mechanism effectively shields the polymer matrix from the harmful radiation that would otherwise break chemical bonds, leading to discoloration, cracking, and loss of physical integrity. nbinno.com

The efficacy of these derivatives has been demonstrated in a multitude of materials. They are incorporated into plastics such as polyolefins, polyvinyl chloride (PVC), polyesters, acrylic resins, and polycarbonates. santplas.comsinosunman.commcc-hamburg.despecialchem.com Furthermore, they are utilized in elastomers, adhesives, sealants, and various coatings, including automotive and industrial finishes, to maintain appearance and extend service life during outdoor weathering. wikipedia.orgmcc-hamburg.depops.intwelltchemicals.com The typical use level for these stabilizers ranges from 0.1% to 3.0%, depending on the specific polymer and the performance requirements of the application. santplas.comspecialchem.comlinchemical.com

Applications of Benzotriazole-Based UV Stabilizers

| Compound Name | Common Designation(s) | Primary Polymer/Coating Applications | Key Features |

|---|---|---|---|

| 2-(2H-benzotriazol-2-yl)-p-cresol | Tinuvin P | Styrene polymers, polyesters, acrylics, PVC, polyurethanes, adhesives. santplas.compolivinilplastik.comspecialchem.com | Strong UV absorption in the 300-400 nm range; high photostability. santplas.compolivinilplastik.com |

| Bumetrizole | UV-326 | Polyolefins, PVC, cold-cured polyesters, paints, varnishes, rubber. mcc-hamburg.deintergoods.netbarentz-na.commegachem.com | High resistance to thermal degradation; low volatility at high temperatures. barentz-na.comsinosunman.com |

| 2'-(2'-Hydroxy-3',5'-di-tert-butylophenyl)-5-chlorobenzotriazole | UV-327 | Polyolefins, PVC, polycarbonates, polyesters, acrylics, polyurethane. sinosunman.comsunwisechem.comspecialchem.com | Good compatibility with polyolefins; low volatility and good thermal stability. specialchem.comsinocurechem.com |

| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | UV-328 | Plastics, paints, coatings, adhesives, sealants (especially automotive). wikipedia.orgpops.int | Protects against discoloration and weathering; broad UV absorption. nbinno.compops.int |

| 2-(2′-Hydroxy-5′-t-octylphenyl)-benzotriazole | UV-329 | Polyesters, PVC, styrenics, acrylics, polycarbonates, coatings. linchemical.comintergoods.net | Excellent spectral coverage in the UV region; good photoperformance. linchemical.com |

Benzotriazole derivatives are integral to the development of advanced organic solar cells (OSCs). nih.gov Their unique electronic properties and structural adaptability make them key components in enhancing the performance of these devices. nih.gov Specifically, benzotriazole-containing π-conjugated polymers are widely used in the active layers of bulk heterojunction OSCs. mdpi.commdpi.com

In these applications, the benzotriazole unit typically functions as a weak electron-accepting moiety within a larger donor-acceptor (D-A) polymer architecture. mdpi.com This allows for precise tuning of the polymer's molecular orbital energy levels and optical transitions. mdpi.com By designing polymers with specific benzotriazole building blocks, researchers can create materials that exhibit broad, complementary absorption spectra, ordered molecular packing, and high hole mobilities, which are crucial for efficient light harvesting and charge transport. mdpi.comcjps.org The development of these polymers has led to significant improvements in power conversion efficiencies (PCE) in non-fullerene organic solar cells. mdpi.comresearchgate.net Research has demonstrated that introducing benzotriazole into the core unit of polymer acceptors can yield narrow-bandgap materials that broaden light absorption and increase the short-circuit current density of the solar cell. researchgate.net

Beyond solar cells, the integration of benzotriazole units into π-conjugated polymers has proven beneficial for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.orgmetu.edu.tr The incorporation of benzotriazole as an electron-acceptor unit in D-A type polymers allows for the precise tailoring of the resulting material's optical and electronic properties. researchgate.net

In the field of OLEDs, research has shown that π-conjugated polymers containing benzotriazole building blocks can be synthesized to serve as effective light emitters. nih.govmdpi.comnih.gov These polymers exhibit unique photophysical properties derived from the delocalized electronic structures of their backbones. nih.gov For example, specific D-π-A conjugated polymers synthesized via palladium-catalyzed cross-coupling have demonstrated promising green and red luminescence with notable external quantum efficiencies in OLED devices. nih.govmdpi.com Similarly, benzotriazole-based polymers have been investigated for use in OFETs, demonstrating their versatility as multipurpose materials for organic electronics. rsc.org

Corrosion Inhibition Research

Benzotriazole and its derivatives are exceptionally effective corrosion inhibitors, particularly for copper and its alloys, as well as for other metals like carbon steel. Their performance is attributed to the spontaneous formation of a robust, passive film on the metal surface that acts as a barrier against corrosive agents.

The primary mechanism of corrosion inhibition by benzotriazole derivatives is the formation of a protective film on the metal surface. cn-lubricantadditive.com This film is created through the interaction of the benzotriazole molecule with metal ions. cn-lubricantadditive.comirowater.com

On Copper: Benzotriazole is a prototypical corrosion inhibitor for copper. st-andrews.ac.uk Upon exposure to a copper surface, the benzotriazole molecule typically deprotonates (loses a hydrogen atom from its triazole ring) and chemisorbs onto the surface. st-andrews.ac.ukucsd.edu It then forms a highly stable, polymeric complex with monovalent copper ions, often described as a [Cu(I)-BTA] film. ucsd.eduresearchgate.net This complex precipitates on the metal surface, creating a dense, well-ordered, and insoluble barrier that is just a few nanometers thick. st-andrews.ac.ukmdpi.com The orientation of the adsorbed molecules can change from lying flat to standing upright as surface coverage increases. st-andrews.ac.uk This self-assembled monolayer is highly effective at preventing the underlying copper from reacting with its environment. st-andrews.ac.uk

On Carbon Steel: For carbon steel, benzotriazole also functions by forming a protective surface layer. mdpi.comresearchgate.net Research using X-ray photoelectron spectroscopy (XPS) and infrared microscopy has shown that treatment with benzotriazole creates a polymer-like film containing iron-azole complexes. mdpi.comresearchgate.net This film is strongly bonded to the metal, is approximately 2 nm thick, and effectively inhibits both uniform and localized corrosion, especially in the presence of chloride ions. mdpi.comresearchgate.net An additional benefit of this surface layer is that it acts as an adhesion promoter, improving the interaction and durability of subsequently applied polymeric coatings. mdpi.comresearchgate.net

The effectiveness of benzotriazole derivatives as corrosion inhibitors has been extensively documented on several key metallic substrates.

Copper: Benzotriazole is widely regarded as one of the most effective and widely used corrosion inhibitors for copper and its alloys. cn-lubricantadditive.comucsd.edu The protective film formed is a highly effective 2-dimensional and 3-dimensional barrier against corrosion. st-andrews.ac.uk The formation of the inhibitive film is rapid and consists of [Cu(I)-BTA]. researchgate.net

Carbon Steel: On carbon steel, treatment with benzotriazole vapor at elevated temperatures results in the formation of an ultrathin, nanosized protective film. nih.gov Studies have shown that a one-hour treatment can produce an adsorbed inhibitor layer of about 4 nm on top of a thin oxide film. nih.gov This treatment has been shown to suppress the growth of the oxide film and provide a protective aftereffect against atmospheric corrosion. nih.gov The resulting film inhibits corrosion by a mixed blocking-activation mechanism. nih.gov

Corrosion Inhibition Performance of Benzotriazole

| Metallic Substrate | Inhibition Mechanism | Protective Film Composition | Film Thickness | Key Research Findings |

|---|---|---|---|---|

| Copper | Formation of a chemisorbed, self-assembled monolayer. st-andrews.ac.uk | Polymeric [Cu(I)-BTA] complex. ucsd.eduresearchgate.net | Nanoscale / Monolayer | Forms a dense, stable, and insoluble barrier; highly effective against corrosion. cn-lubricantadditive.comst-andrews.ac.uk |

| Carbon Steel | Formation of a polymer-like surface layer. mdpi.comresearchgate.net | Iron-azole complexes. mdpi.comresearchgate.net | ~2-4 nm mdpi.comnih.gov | Inhibits uniform and localized corrosion in chloride environments; improves coating adhesion. mdpi.comresearchgate.net |

Synergistic Effects with Other Inhibitors in Corrosion Protection Systems

Benzotriazole derivative 1, a well-established corrosion inhibitor, can exhibit enhanced protective capabilities when used in conjunction with other chemical compounds. This phenomenon, known as synergism, often results in a combined inhibition efficiency that is greater than the sum of the individual inhibitors' effects. Research has shown that mixtures of benzotriazole (BTA) with other inhibitors can significantly improve the prevention of corrosion on copper and its alloys. semanticscholar.org

One notable synergistic combination is with 5-Amino-2-Mercapto-1,3,4-Thiadiazole (AMT). Studies have demonstrated a clear synergistic effect between BTA and AMT, which improves the inhibitive efficiency of both compounds. ucl.ac.uksemanticscholar.org This enhanced protection is attributed to the formation of more robust and protective complex films on the metal surface. The combination of BTA and AMT has been found to improve inhibitive efficiency at lower concentrations, whether in ethanol or deionized water as a solvent. semanticscholar.org

The addition of thiourea to benzotriazole has also been investigated for its synergistic corrosion inhibition effects. The combination can enhance the protective film on metal surfaces, making it more effective in preventing corrosion in industrial environments like refineries. researchgate.net Furthermore, investigations into mixtures with compounds such as potassium sorbate and gelatin have shown that the inhibition efficiency is significantly greater than when BTA is used alone, indicating a synergistic effect. researchgate.net The mechanism behind this synergy often involves the co-adsorption of the inhibitor molecules on the metal surface, leading to a denser, more stable protective layer that is more resistant to corrosive agents. mdpi.com

Other compounds that have been tested for synergistic effects with BTA include Benzylamine (BZA), Ethanolamine (ET), 1-Phenyl-5-Mercapto-Tetrazole (PMT), Potassium Ethyl Xanthate (KEX), and Potassium Iodide (KI). ucl.ac.uksemanticscholar.org The effectiveness of these combinations can be influenced by factors such as the concentration of the inhibitors, the solvent used, and the specific alloy being protected. semanticscholar.orgucl.ac.uksemanticscholar.org

Environmental Chemistry Studies

Applications in Wastewater Treatment (e.g., Adsorbents for Heavy Metals and Organic Pollutants)

Benzotriazole derivatives are being explored for their potential applications in environmental remediation, particularly in the treatment of wastewater. Their chemical structure allows them to be used as adsorbents for the removal of heavy metals and organic pollutants. gsconlinepress.com Modified benzotriazole derivatives have demonstrated the ability to chelate metal ions such as copper, lead, and mercury, which helps prevent their release into aquatic ecosystems and mitigates their toxicity. gsconlinepress.com

Research has focused on using functionalized biochars for the removal of benzotriazole and its derivatives from wastewater. researchgate.netnih.gov In one study, biochars synthesized from wild plum and apricot kernels were tested for their ability to adsorb various benzotriazole derivatives, including benzotriazole (BTZ), 4-hydroxy-1H-benzotriazole (OHBZ), and 4-methyl-1H-benzotriazole (4-MBZ). nih.govuni-lj.si The results showed significant removal of these compounds from both raw and treated wastewater. nih.gov

The adsorption process is influenced by various parameters, including pH and contact time. The data indicated that the process often follows a Freundlich isotherm model, suggesting multilayer adsorption onto the biochar surface. nih.govuni-lj.si The primary mechanisms for binding the pollutants to the biochar include hydrogen bonding and π-π interactions. nih.govuni-lj.sinih.gov

Below is a data table summarizing the maximum adsorption capacities of different benzotriazole derivatives on functionalized biochar.

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Wild Plum Kernel Biochar (WpOH) | 379 | nih.gov |

| Apricot Kernel Biochar (AsPhA) | 526 | nih.gov |

Environmental Fate and Degradation Pathways

Benzotriazole and its derivatives are characterized by their high stability and resistance to degradation, which leads to their persistence in the environment. k-state.edu These compounds are not effectively removed by conventional wastewater treatment processes, resulting in their frequent detection in surface waters, rivers, and even drinking water. rsc.orgnih.govacs.org Their widespread use in industrial applications and consumer products like dishwashing detergents contributes to their continuous release into the aquatic environment. nih.govacs.org

Studies have shown that benzotriazoles are resistant to oxidation under typical environmental conditions. k-state.edu Their chemical stability means they can persist for extended periods, leading to their classification as emerging environmental pollutants. researchgate.net The half-life of benzotriazole (BT) under aerobic conditions has been reported to be 114 days, while under sulfate-reducing conditions, it can be as long as 315 days. researchgate.netnih.gov The persistence of these compounds is a concern due to their potential for long-term environmental exposure and accumulation. nih.gov

Photolytic degradation, or the breakdown of compounds by light, is a potential environmental degradation pathway for benzotriazole derivatives. However, research indicates that these compounds are relatively resistant to this process. The direct photochemical half-lives of benzotriazole and its methylated derivatives (4-methyl- and 5-methylbenzotriazole) when exposed to simulated sunlight range from 1.3 to 1.8 days. rsc.orgrsc.org

The table below presents the photolytic half-lives of selected benzotriazole derivatives in aquatic environments.

| Compound | Condition | Half-Life | Reference |

|---|---|---|---|

| Benzotriazole (BT) | Direct Photolysis (Simulated Sunlight) | 1.8 days | rsc.org |

| 4-Methylbenzotriazole | Direct Photolysis (Simulated Sunlight) | 1.3 days | rsc.org |

| 5-Methylbenzotriazole | Direct Photolysis (Simulated Sunlight) | 1.6 days | rsc.org |

| Benzotriazole (BT) | Direct Photolysis | 56.9 hours | nih.gov |

| 5-Methyl-1H-benzotriazole (5-MeBT) | Direct Photolysis | 14.0 hours | nih.gov |

| Benzotriazole (BT) | River Water | 44.2 hours | nih.gov |

| 5-Methyl-1H-benzotriazole (5-MeBT) | River Water | 24.7 hours | nih.gov |

While benzotriazole derivatives are generally resistant to degradation, some microorganisms are capable of breaking them down. Biodegradation often occurs through co-metabolism, where the microorganisms degrade the compounds while utilizing other carbon sources for energy. dtu.dknih.gov Activated sludge from wastewater treatment plants has been shown to biodegrade benzotriazoles, although the efficiency can vary. dtu.dkresearchgate.net

Studies have identified specific bacteria involved in the degradation of these compounds. In enrichment cultures developed from activated sludge, Nocardioides sp. was found to be the most abundant bacteria in a culture degrading benzotriazole (BTA), while Pandoraea pnomenusa was predominant in a culture degrading 5-methylbenzotriazole (5-MBTA). researchgate.net Research has also indicated that the structure of the benzotriazole derivative influences its biodegradability; for example, carboxylated derivatives appear to be more readily biodegradable than their methylated counterparts. researchgate.net The fungus Phanerochaete chrysosporium has also been shown to slowly degrade benzotriazoles. k-state.edu

The degradation rates can be influenced by environmental conditions. For instance, the degradation rate for BTA when provided as the sole substrate was observed to be 8.1 mg d⁻¹ gVSS⁻¹, while for 5-MBTA, the rate was 16.5 mg d⁻¹ gVSS⁻¹. researchgate.net

Ecological Impact Considerations Related to Environmental Persistence

Environmental Fate and Resistance to Degradation

Benzotriazoles and their derivatives are characterized by high water solubility and low sorption tendency, which facilitates their transport into aquatic environments through sources like wastewater treatment plant effluents and airport runoff. researchgate.netresearchgate.net Studies have consistently shown that conventional wastewater treatment processes only partially remove these compounds, making treatment facilities a major point source for their entry into surface waters. researchgate.netnih.gov Once in the environment, their persistence is governed by their resistance to biological and photochemical degradation. k-state.eduresearchgate.netepa.gov While some benzotriazoles can be degraded by UV radiation, this process does not necessarily lead to complete mineralization and can form more toxic intermediates like aniline and phenazine. mdpi.com

Biodegradation and Half-Life in the Environment

The biodegradation of benzotriazole derivatives is highly dependent on both the specific chemical structure of the derivative and the prevailing environmental conditions. nih.gov Aerobic conditions are generally more favorable for the degradation of many common benzotriazoles compared to anaerobic conditions. researchgate.netnih.gov

Research has shown that the type and position of substituent groups on the benzene ring significantly influence biodegradability. For instance, carboxylated benzotriazole derivatives have been found to be more readily biodegradable than their methylated counterparts. researchgate.net In contrast, some derivatives, particularly certain UV stabilizers, exhibit characteristics of persistent organic pollutants, showing long-term preservation in sediments. researchgate.net

The biodegradation half-lives of these compounds can vary from days to nearly a year depending on the specific derivative and the redox conditions of the environment. nih.govnih.gov For example, under aerobic conditions, the half-life of 5-methylbenzotriazole has been reported to be as short as 14 days, while the parent compound, 1H-benzotriazole, has a longer half-life of 114 days. nih.gov Under anaerobic sulfate-reducing conditions, the half-life of 1H-benzotriazole can extend to 315 days. nih.gov

Biodegradation Half-Lives of Selected Benzotriazole Derivatives

| Compound | Condition | Half-Life (Days) | Reference |

|---|---|---|---|

| 1H-Benzotriazole (BT) | Aerobic | 114 | nih.gov |

| 1H-Benzotriazole (BT) | Sulfate Reducing (Anaerobic) | 315 | nih.gov |

| 5-Methylbenzotriazole (5-TTri) | Aerobic | 14 | nih.gov |

| 5-Methylbenzotriazole (5-TTri) | Nitrate Reducing (Anaerobic) | 128 | nih.gov |

| 5-Chlorobenzotriazole (CBT) | Fe(III) Reducing (Anaerobic) | 26 | nih.gov |

| 5-Chlorobenzotriazole (CBT) | Sulfate Reducing (Anaerobic) | 96 | nih.gov |

| 4-Methyl-1H-benzotriazole | Activated Sludge (Aerobic) | 8.5 | nih.gov |

Aquatic Toxicity as a Consequence of Persistence

The persistence of benzotriazole derivatives in aquatic systems raises concerns about their potential for long-term exposure and toxic effects on aquatic organisms. researchgate.net Although some derivatives are considered to have low acute toxicity, their continuous presence can lead to chronic effects. researchgate.netk-state.edu Toxicity varies significantly among different derivatives and species. nih.gov For example, Butylbenzotriazole (BBT) has been identified as the most acutely toxic among several tested derivatives to organisms like Vibrio fischeri, Ceriodaphnia dubia, and Pimephales promelas (fathead minnow). nih.govresearchgate.net Studies have also shown that daphnids, such as Daphnia galeata, are particularly sensitive to chronic exposure, with adverse effects on reproduction observed at concentrations in the low mg/L range. nih.gov

Acute Toxicity of Benzotriazole Derivatives to Aquatic Species

| Compound | Species | Endpoint (48h EC50/LC50) | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| 1H-Benzotriazole | Daphnia magna | EC50 | 107 | nih.gov |

| 1H-Benzotriazole | Daphnia galeata | EC50 | 14.7 | nih.gov |